molecular formula C3H8N4O2S B154794 2-Sulfamoylimino-imidazolidine CAS No. 136810-61-2

2-Sulfamoylimino-imidazolidine

Cat. No. B154794
M. Wt: 164.19 g/mol
InChI Key: NGBLDKLTVQMVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Sulfamoylimino-imidazolidine, also known as SII, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. SII has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 2-Sulfamoylimino-imidazolidine is not fully understood, but it is believed to involve the binding of the compound to the active site of carbonic anhydrase enzymes. This binding prevents the enzyme from functioning properly, leading to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This disruption in acid-base balance can have a variety of physiological effects, including the inhibition of tumor growth and the reduction of intraocular pressure.

Biochemical And Physiological Effects

2-Sulfamoylimino-imidazolidine has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. These effects make it a promising candidate for further investigation as a potential therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Sulfamoylimino-imidazolidine in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This specificity can be useful in studying the role of these enzymes in various physiological processes. However, one limitation of using 2-Sulfamoylimino-imidazolidine is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Sulfamoylimino-imidazolidine, including its potential as a therapeutic agent for diseases such as glaucoma, epilepsy, and cancer. Further investigation into the mechanism of action of 2-Sulfamoylimino-imidazolidine may also lead to the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Additionally, the use of 2-Sulfamoylimino-imidazolidine in combination with other therapeutic agents may enhance its efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of 2-Sulfamoylimino-imidazolidine can be achieved through a variety of methods, including the reaction of imidazolidine-2-thione with sulfamoyl chloride. Other methods include the reaction of imidazolidine-2-thione with sulfonyl isocyanate or the reaction of imidazolidine-2-thione with sulfonyl azide. These methods have been shown to produce 2-Sulfamoylimino-imidazolidine in good yields and with high purity.

Scientific Research Applications

2-Sulfamoylimino-imidazolidine has been studied for a variety of scientific research applications, including its potential as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in a variety of physiological processes, including the regulation of acid-base balance in the body. 2-Sulfamoylimino-imidazolidine has been shown to inhibit these enzymes, making it a potential therapeutic target for diseases such as glaucoma, epilepsy, and cancer.

properties

CAS RN

136810-61-2

Product Name

2-Sulfamoylimino-imidazolidine

Molecular Formula

C3H8N4O2S

Molecular Weight

164.19 g/mol

IUPAC Name

2-(sulfamoylamino)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C3H8N4O2S/c4-10(8,9)7-3-5-1-2-6-3/h1-2H2,(H2,4,8,9)(H2,5,6,7)

InChI Key

NGBLDKLTVQMVHF-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NS(=O)(=O)N

Canonical SMILES

C1CN=C(N1)NS(=O)(=O)N

synonyms

Sulfamide, (4,5-dihydro-1H-imidazol-2-yl)- (9CI)

Origin of Product

United States

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